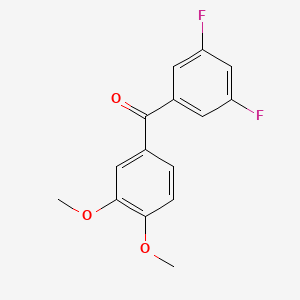

3,5-Difluoro-3',4'-dimethoxybenzophenone

Description

BenchChem offers high-quality 3,5-Difluoro-3',4'-dimethoxybenzophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Difluoro-3',4'-dimethoxybenzophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3,5-difluorophenyl)-(3,4-dimethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O3/c1-19-13-4-3-9(7-14(13)20-2)15(18)10-5-11(16)8-12(17)6-10/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWILZBNVYCTPEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)C2=CC(=CC(=C2)F)F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374249 | |

| Record name | 3,5-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

844885-19-4 | |

| Record name | 3,5-Difluoro-3',4'-dimethoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374249 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-3',4'-dimethoxybenzophenone: Properties, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-3',4'-dimethoxybenzophenone is a halogenated, methoxy-substituted aromatic ketone belonging to the benzophenone family. The benzophenone scaffold is a ubiquitous and privileged structure in medicinal chemistry, known for its presence in numerous biologically active natural products and synthetic compounds. The unique substitution pattern of this particular derivative, featuring electron-withdrawing fluorine atoms on one phenyl ring and electron-donating methoxy groups on the other, suggests a compound with distinct electronic and conformational properties. These characteristics make it an intriguing candidate for investigation in drug discovery and materials science. This technical guide provides a comprehensive overview of its chemical properties, a detailed, field-proven protocol for its synthesis, an analysis of its spectral characteristics, and an exploration of its potential therapeutic applications based on the established bioactivity of structurally related molecules.

Chemical Identity and Physicochemical Properties

3,5-Difluoro-3',4'-dimethoxybenzophenone is identified by the CAS number 844885-19-4.[1] While specific, experimentally determined physicochemical properties for this exact compound are not extensively reported in publicly available literature, we can infer its likely characteristics based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of 3,5-Difluoro-3',4'-dimethoxybenzophenone

| Property | Value (Predicted/Inferred) | Justification/Source |

| Molecular Formula | C₁₅H₁₂F₂O₃ | Based on structure |

| Molecular Weight | 278.25 g/mol | Based on structure |

| Appearance | White to off-white crystalline solid | Typical for benzophenone derivatives |

| Melting Point | Not available. Likely in the range of 100-150 °C. | Based on melting points of similar substituted benzophenones. |

| Boiling Point | Not available. Expected to be >300 °C. | High molecular weight and polarity suggest a high boiling point. |

| Solubility | Insoluble in water. Soluble in common organic solvents (e.g., dichloromethane, chloroform, ethyl acetate, acetone, DMSO). | The aromatic and hydrophobic nature of the molecule, coupled with the presence of polar groups, dictates this solubility profile. |

| CAS Number | 844885-19-4 | [1] |

Synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone

The most direct and industrially scalable method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation . This electrophilic aromatic substitution reaction involves the acylation of an electron-rich aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule points to 1,3-difluorobenzene and 3,4-dimethoxybenzoyl chloride as the key starting materials. 1,3-difluorobenzene serves as the nucleophilic aromatic component, and 3,4-dimethoxybenzoyl chloride provides the electrophilic acylium ion precursor.

Caption: Retrosynthetic analysis of 3,5-Difluoro-3',4'-dimethoxybenzophenone.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a robust, self-validating system for the synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone. The causality behind each step is explained to ensure reproducibility and understanding.

Materials:

-

1,3-Difluorobenzene

-

3,4-Dimethoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexanes

Instrumentation:

-

Round-bottom flask with a magnetic stirrer

-

Reflux condenser

-

Addition funnel

-

Inert gas (nitrogen or argon) supply

-

Ice bath

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.

-

Causality: Anhydrous conditions are critical as aluminum chloride reacts violently with water, which would also quench the reaction. The inert atmosphere prevents side reactions with atmospheric moisture. Cooling to 0°C controls the initial exothermic reaction upon addition of the acyl chloride.

-

-

Formation of the Acylium Ion Complex: Slowly add a solution of 3,4-dimethoxybenzoyl chloride (1.0 equivalent) in anhydrous dichloromethane to the stirred AlCl₃ suspension via the addition funnel. Stir the mixture at 0 °C for 30 minutes.

-

Causality: The Lewis acid, AlCl₃, coordinates to the carbonyl oxygen and the chlorine of the acyl chloride, facilitating the departure of the chloride to form a highly electrophilic acylium ion-AlCl₄⁻ complex.

-

-

Electrophilic Aromatic Substitution: Add 1,3-difluorobenzene (1.1 equivalents) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

-

Causality: The electron-rich 1,3-difluorobenzene acts as a nucleophile, attacking the acylium ion. The fluorine atoms are deactivating, but the meta-directing effect of the two fluorine atoms ensures acylation at the desired position.

-

-

Reaction Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.

-

Causality: The addition to ice-cold acid hydrolyzes the aluminum complexes and quenches the reaction. The acid protonates any remaining unreacted starting materials and byproducts, aiding in their separation.

-

-

Work-up and Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane. Combine the organic layers.

-

Neutralization and Washing: Wash the combined organic layers sequentially with saturated aqueous NaHCO₃ solution, water, and finally brine.

-

Causality: The NaHCO₃ wash neutralizes any remaining acid. The water and brine washes remove any water-soluble impurities.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

-

Causality: Chromatography separates the desired product from any unreacted starting materials, byproducts, and regioisomers.

-

Caption: Workflow for the synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone.

Spectral Properties

Table 2: Predicted Spectral Data for 3,5-Difluoro-3',4'-dimethoxybenzophenone

| Technique | Predicted Key Signals/Features |

| ¹H NMR | - Two singlets for the two methoxy groups (~3.9 ppm). - A complex multiplet for the aromatic protons of the 3,4-dimethoxyphenyl ring (~6.9-7.5 ppm). - A triplet and a doublet of triplets for the aromatic protons of the 3,5-difluorophenyl ring (~7.0-7.3 ppm). |

| ¹³C NMR | - Two signals for the methoxy carbons (~56 ppm). - A signal for the carbonyl carbon (~195 ppm). - Multiple signals in the aromatic region (110-165 ppm), with characteristic C-F coupling for the carbons of the difluorophenyl ring. |

| IR Spectroscopy | - A strong C=O stretching band (~1650-1670 cm⁻¹). - C-O stretching bands for the methoxy groups (~1250 cm⁻¹ and ~1020 cm⁻¹). - C-F stretching bands (~1100-1300 cm⁻¹). - Aromatic C-H and C=C stretching bands. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 278.07. - Characteristic fragmentation patterns including loss of methoxy groups and cleavage at the carbonyl group. |

Potential Applications in Drug Discovery

The benzophenone scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2] The incorporation of fluorine and methoxy groups can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule.

Rationale for Biological Interest

-

Fluorine Substitution: The introduction of fluorine atoms can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and improve membrane permeability.

-

Methoxy Substitution: Methoxy groups can act as hydrogen bond acceptors and their positioning on the aromatic ring can influence the overall conformation and electronic properties of the molecule, which are critical for receptor binding.

-

Combined Effect: The interplay between the electron-withdrawing difluoro-substituted ring and the electron-donating dimethoxy-substituted ring creates a molecule with a significant dipole moment and specific electronic distribution, which can be exploited for targeted drug design.

Potential Therapeutic Areas

-

Oncology: Many fluorinated and methoxy-substituted benzophenones have demonstrated potent cytotoxic activity against various cancer cell lines.[2] These compounds can induce apoptosis and arrest the cell cycle in cancer cells.

-

Neurodegenerative Diseases: Some benzophenone derivatives have been investigated as multi-target agents for Alzheimer's disease, showing inhibitory activity against β-secretase (BACE-1) and acetylcholinesterase (AChE), as well as antioxidant properties.[3]

-

Antimicrobial Agents: The benzophenone scaffold has been explored for the development of novel antibacterial and antifungal agents.

Caption: Potential therapeutic applications of 3,5-Difluoro-3',4'-dimethoxybenzophenone.

Safety and Handling

-

General Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

First Aid Measures:

-

In case of skin contact: Wash off immediately with plenty of soap and water.

-

In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If inhaled: Move to fresh air. If breathing is difficult, give oxygen.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

-

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3,5-Difluoro-3',4'-dimethoxybenzophenone represents a promising, yet underexplored, molecule at the intersection of medicinal chemistry and materials science. Its synthesis is readily achievable through established synthetic methodologies like the Friedel-Crafts acylation. The unique electronic properties conferred by its substitution pattern make it a compelling candidate for the development of novel therapeutic agents, particularly in the fields of oncology and neuropharmacology. Further investigation into its biological activities and physicochemical properties is warranted to fully elucidate its potential. This guide provides a solid foundation for researchers to embark on the synthesis, characterization, and evaluation of this intriguing benzophenone derivative.

References

-

ResearchGate. (2024). Discovery and Biological Evaluation of Novel Fluorinated Derivatives of Benzophenone Analogues as Potent Anti‐Cancer Agent: Synthesis, In Vitro Assay and Molecular Dynamics. Available at: [Link]

-

SpectraBase. (n.d.). 3,5-Difluoro-3',4',5'-trimethoxybenzophenone. Available at: [Link]

-

PubMed. (2014). Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease. Available at: [Link]

Sources

- 1. 3,5-DIFLUORO-3',4'-DIMETHOXYBENZOPHENONE | 844885-19-4 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Fluorinated benzophenone derivatives: balanced multipotent agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

An In-depth Technical Guide to 3,5-Difluoro-3',4'-dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Novel Benzophenone Scaffold for Advanced Research

The benzophenone core is a ubiquitous and highly versatile scaffold in medicinal chemistry and materials science, found in numerous bioactive natural products and synthetic compounds.[1][2] Its rigid diarylketone structure serves as a privileged framework for the development of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] This guide focuses on a specific, likely novel derivative, 3,5-Difluoro-3',4'-dimethoxybenzophenone , a compound that, while not readily cataloged with a unique CAS number, holds significant potential for research and development.

The strategic incorporation of fluorine atoms and methoxy groups onto the benzophenone skeleton is a well-established strategy for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability, while methoxy groups are common features in potent enzyme inhibitors and other bioactive molecules.[3][4] This guide will provide a comprehensive overview of a proposed synthetic route, predicted physicochemical properties, and potential applications of 3,5-Difluoro-3',4'-dimethoxybenzophenone, offering a foundational resource for its synthesis and investigation.

Proposed Synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone

The most logical and established method for the synthesis of diaryl ketones such as 3,5-Difluoro-3',4'-dimethoxybenzophenone is the Friedel-Crafts acylation .[5] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst. In this proposed synthesis, 1,2-dimethoxybenzene (veratrole) will be acylated with 3,5-difluorobenzoyl chloride.

Synthesis of Precursors

1. 3,5-Difluorobenzoyl Chloride: This key precursor can be synthesized from 1-bromo-3,5-difluorobenzene. The bromo-derivative can be converted to the corresponding benzoic acid via a Grignard reaction followed by carboxylation, or through lithium-halogen exchange followed by quenching with carbon dioxide. The resulting 3,5-difluorobenzoic acid is then readily converted to the acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

2. 1,2-Dimethoxybenzene (Veratrole): This is a commercially available and relatively inexpensive starting material.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway for 3,5-Difluoro-3',4'-dimethoxybenzophenone.

Detailed Experimental Protocol: Friedel-Crafts Acylation

-

Materials: 3,5-Difluorobenzoyl chloride, 1,2-dimethoxybenzene (veratrole), Anhydrous aluminum chloride (AlCl₃), Dichloromethane (DCM), Hydrochloric acid (1M), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator, Magnetic stirrer, Ice bath, Standard glassware for organic synthesis.

-

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of 3,5-difluorobenzoyl chloride (1 equivalent) in anhydrous DCM to the stirred suspension.

-

After the addition is complete, add a solution of 1,2-dimethoxybenzene (1 equivalent) in anhydrous DCM dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel or recrystallization to yield 3,5-Difluoro-3',4'-dimethoxybenzophenone.

-

Predicted Physicochemical Properties

The physicochemical properties of 3,5-Difluoro-3',4'-dimethoxybenzophenone can be predicted based on the properties of structurally similar compounds.

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₅H₁₂F₂O₃ | Based on the chemical structure. |

| Molecular Weight | 278.25 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white crystalline solid | Similar benzophenones are typically crystalline solids.[6][7] |

| Melting Point | 110-130 °C | The presence of fluorine atoms and the dimethoxy groups will likely result in a higher melting point than unsubstituted benzophenone (48.5 °C) due to increased polarity and potential for intermolecular interactions.[7] 4,4'-Dimethoxybenzophenone has a melting point of 141-143 °C. |

| Boiling Point | > 350 °C | Expected to be significantly higher than benzophenone (305.4 °C) due to increased molecular weight and polarity.[7] |

| Solubility | Soluble in common organic solvents (DCM, acetone, ethyl acetate); insoluble in water. | The nonpolar aromatic rings and the polar carbonyl and ether groups suggest solubility in a range of organic solvents. The overall nonpolar character predicts poor water solubility.[7] |

| UV Absorption (λmax) | 280-320 nm | Benzophenones are known UV absorbers. The exact λmax will be influenced by the electronic effects of the fluoro and methoxy substituents.[2][6] |

Potential Applications in Research and Drug Development

The unique combination of difluoro and dimethoxy substitutions on the benzophenone scaffold suggests several promising avenues for research and application.

Medicinal Chemistry

-

Anticancer Agents: The 3,5-dimethoxyphenyl moiety is a key structural feature in a class of potent tubulin polymerization inhibitors, such as combretastatin.[8] The target molecule could be investigated for its ability to bind to the colchicine-binding site on β-tubulin, potentially leading to cell cycle arrest and apoptosis in cancer cells.[8]

-

Enzyme Inhibitors: The benzophenone scaffold is present in numerous enzyme inhibitors. The electron-withdrawing nature of the fluorine atoms and the electron-donating methoxy groups can influence the electronic properties of the ketone, potentially leading to interactions with various enzymatic targets.

Materials Science

-

Photoinitiators: Benzophenones are widely used as photoinitiators in UV-curing applications for inks, coatings, and adhesives.[9] The fluorine substituents may enhance the photophysical properties and stability of the molecule, making it a candidate for advanced photopolymerization processes.

-

High-Performance Polymers: Fluorinated benzophenones, such as 4,4'-difluorobenzophenone, are used in the synthesis of high-performance polymers like poly(ether ether ketone) (PEEK).[10] The 3,5-difluoro substitution pattern could be explored for creating novel polymers with tailored properties.

Illustrative Signaling Pathway: Hypothetical Role as a Tubulin Polymerization Inhibitor

Caption: Hypothetical mechanism of action as a tubulin polymerization inhibitor.

Safety and Handling

While specific toxicity data for 3,5-Difluoro-3',4'-dimethoxybenzophenone is unavailable, it should be handled with the care appropriate for a novel chemical compound.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

3,5-Difluoro-3',4'-dimethoxybenzophenone represents a promising, albeit currently under-characterized, molecular scaffold. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and potential exploration in medicinal chemistry and materials science. By leveraging established synthetic methodologies and predictive property analysis, researchers can confidently embark on the investigation of this novel compound and its potential contributions to their respective fields.

References

- Google Patents. (n.d.). Preparation method of 3, 5-difluorophenol.

- Google Patents. (n.d.). Synthesis process of 3, 5-difluorophenol.

-

Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

-

Wright State University CORE Scholar. (n.d.). "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck. Retrieved from [Link]

-

Web Pages. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Retrieved from [Link]

- Google Patents. (n.d.). Preparation method of 4,4'-difluorobenzophenone.

-

PMC - NIH. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry. Retrieved from [Link]

-

Chemsrc. (2025, August 21). 4-Chloro 3,4'-dimethoxy benzophenone | CAS#:116412-83-0. Retrieved from [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

-

PubChem - NIH. (n.d.). 4-Fluorobenzophenone. Retrieved from [Link]

-

PMC - NIH. (n.d.). Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

YouTube. (2025, January 9). The Friedel-Crafts alkylation of para-dimethoxybenzene. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone. Retrieved from [Link]

-

Quick Company. (n.d.). A Process For Preparation Of 3,5 Difluorobenzyl Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). (5R)-3-(3,4-difluoro-2-methoxyphenyl)-4,5-dimethyl-5-(trifluoromethyl)furan-2-one. Retrieved from [Link]

-

PubMed. (2012, January 6). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. Retrieved from [Link]

-

PubChem. (n.d.). Benzophenone-6. Retrieved from [Link]

-

Sanjay Chemicals (India) Pvt. Ltd. (n.d.). BENZOPHENONE. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzophenone. Retrieved from [Link]

-

Anveshana's International Publication. (n.d.). DESIGN AND SYNTHESIS OF BENZOPYRONE COMPOUNDS WITH POTENTIAL MEDICINAL APPLICATIONS. Retrieved from [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of 2, 2'-dihydroxy-4, 4'-dimethoxybenzophenone - Eureka | Patsnap [eureka.patsnap.com]

- 3. Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

- 7. Benzophenone - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. sanjaychemindia.com [sanjaychemindia.com]

- 10. "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres" by Rachael Stuck [corescholar.libraries.wright.edu]

An In-Depth Technical Guide to the Synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone

Introduction: The Significance of the Benzophenone Scaffold in Modern Drug Discovery

The benzophenone moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous bioactive natural products and synthetic pharmaceuticals.[1] Its unique diaryl ketone structure imparts a combination of rigidity and conformational flexibility, allowing for optimal interactions with a wide range of biological targets. Consequently, benzophenone derivatives have demonstrated a broad spectrum of therapeutic activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] The strategic incorporation of fluorine atoms and methoxy groups into the benzophenone framework can further enhance its pharmacological profile by modulating factors such as metabolic stability, lipophilicity, and target-binding affinity. This guide provides a comprehensive technical overview of a viable synthetic route to 3,5-Difluoro-3',4'-dimethoxybenzophenone, a promising but currently under-documented derivative with potential applications in drug development and materials science.

Primary Synthetic Strategy: The Friedel-Crafts Acylation Pathway

The most direct and widely employed method for the synthesis of diaryl ketones is the Friedel-Crafts acylation.[3] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[4] For the synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone, the logical and most efficient approach is the Friedel-Crafts acylation of 1,3-difluorobenzene with 3,4-dimethoxybenzoyl chloride, catalyzed by anhydrous aluminum chloride.

Reaction Mechanism and Rationale for Experimental Choices

The core of the Friedel-Crafts acylation lies in the generation of a highly electrophilic acylium ion. The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage to form a resonance-stabilized acylium ion.[5] This potent electrophile is then attacked by the electron-rich π-system of the aromatic ring (1,3-difluorobenzene), leading to the formation of a σ-complex (arenium ion intermediate). Aromaticity is subsequently restored through the loss of a proton, yielding the desired benzophenone product. The aluminum chloride catalyst is regenerated in the process.

The choice of a non-polar, inert solvent such as dichloromethane or carbon disulfide is crucial to prevent the deactivation of the Lewis acid catalyst by solvent coordination.[6] Furthermore, the reaction is typically conducted at low temperatures (0-5 °C) initially to control the exothermic nature of the acylium ion formation and prevent side reactions.[7] The workup procedure involves quenching the reaction with a dilute acid to decompose the aluminum chloride-ketone complex and facilitate the separation of the organic product.

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the necessary precursors and the final product.

Part 1: Synthesis of 3,4-Dimethoxybenzoyl Chloride

The acylating agent, 3,4-dimethoxybenzoyl chloride, is readily prepared from the commercially available veratric acid (3,4-dimethoxybenzoic acid) by reaction with thionyl chloride.[8]

Materials:

-

Veratric acid (3,4-dimethoxybenzoic acid)

-

Thionyl chloride (SOCl₂)

-

Benzene (or Toluene)

-

Pyridine (catalytic amount)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend veratric acid (10.0 g, 54.9 mmol) in dry benzene (50 mL).

-

Add a few drops of pyridine to the suspension.

-

Slowly add thionyl chloride (13 g, 109 mmol) to the stirred mixture at room temperature over 3 minutes.[8]

-

Heat the reaction mixture to 70-80 °C and maintain it under reflux for 2 hours.[8]

-

After the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3,4-dimethoxybenzoyl chloride as a solid. This can be used in the next step without further purification. A yield of approximately 100% can be expected.[8]

Part 2: Synthesis of 1,3-Difluorobenzene

1,3-Difluorobenzene is a key starting material and can be prepared via several routes. A common laboratory-scale method involves the deamination of 2,4-difluoroaniline.[9][10]

Materials:

-

2,4-Difluoroaniline

-

Sodium nitrite (NaNO₂)

-

Sulfuric acid (H₂SO₄)

-

Copper(II) sulfate (CuSO₄)

Procedure:

-

Prepare a solution of sodium nitrite (35.8 g) in water (49 g).

-

In a separate flask, dissolve 2,4-difluoroaniline (65 g) in a mixture of distilled water (500 g) and concentrated sulfuric acid (206 g) under an inert atmosphere (e.g., nitrogen).

-

Cool the aniline solution and slowly add the sodium nitrite solution dropwise, maintaining the temperature to form the diazonium salt. Keep the reaction at a constant temperature for 2 hours.

-

In a separate reaction vessel, prepare a solution of copper(II) sulfate (240 g) in a mixture of distilled water (400 g) and concentrated sulfuric acid (650 g), and heat it to 90 °C.

-

Slowly add the diazonium salt solution to the hot copper sulfate solution.

-

After the addition is complete, the 1,3-difluorobenzene will distill from the reaction mixture. Collect the distillate, separate the organic layer, and dry it to obtain pure 1,3-difluorobenzene.

Part 3: Friedel-Crafts Acylation for the Synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone

This procedure is adapted from a similar acylation of a substituted benzene.[6]

Materials:

-

1,3-Difluorobenzene

-

3,4-Dimethoxybenzoyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Carbon disulfide (or Dichloromethane)

-

Crushed ice

-

5% Sodium hydroxide solution

-

Ether (or Ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a calcium chloride drying tube, add anhydrous aluminum chloride (1.1 to 1.5 equivalents).

-

Add carbon disulfide as the solvent.

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve 3,4-dimethoxybenzoyl chloride (1.0 equivalent) and 1,3-difluorobenzene (1.0 equivalent) in carbon disulfide and place this solution in the dropping funnel.

-

Add the solution of the reactants dropwise to the stirred aluminum chloride suspension over 1 hour, maintaining the temperature at 0 °C.[6]

-

After the addition is complete, allow the mixture to stir at room temperature overnight.[6]

-

Carefully pour the reaction mixture onto crushed ice to decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic layers and wash successively with water, 5% aqueous sodium hydroxide, and again with water.[6]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 3,5-Difluoro-3',4'-dimethoxybenzophenone.

-

The crude product can be purified by column chromatography or recrystallization.

Quantitative Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Yield |

| 3,4-Dimethoxybenzoyl chloride | C₉H₉ClO₃ | 200.62 | ~100%[8] |

| 1,3-Difluorobenzene | C₆H₄F₂ | 114.09 | ~50%[11] |

| 3,5-Difluoro-3',4'-dimethoxybenzophenone | C₁₅H₁₂F₂O₃ | 278.25 | 70-85% (estimated) |

Safety and Handling Precautions

-

Aluminum chloride is a corrosive and water-sensitive solid. It reacts exothermically with moisture, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[7]

-

Acyl chlorides (3,4-dimethoxybenzoyl chloride and thionyl chloride) are corrosive and lachrymatory. Avoid inhalation of vapors and contact with skin and eyes. These reagents should be handled in a well-ventilated fume hood.[12]

-

Organic solvents such as benzene, toluene, carbon disulfide, and dichloromethane are flammable and/or toxic. All operations should be conducted in a fume hood, away from ignition sources.

-

The Friedel-Crafts acylation reaction is exothermic and generates HCl gas , which should be trapped or vented appropriately.[7]

Alternative Synthetic Routes for Diaryl Ketones

While Friedel-Crafts acylation is the most direct route, other methods for the synthesis of diaryl ketones exist and may be advantageous in certain contexts:

-

Transition-Metal-Catalyzed Carbonylative Cross-Couplings: These methods involve the coupling of an aryl halide or pseudohalide with an organometallic reagent in the presence of carbon monoxide.[3]

-

Decarboxylative Coupling: This approach utilizes the coupling of α-oxocarboxylic acids or their salts with aryl halides.[3]

-

Oxidation of Diaryl Methane: The corresponding diaryl methane can be oxidized to the diaryl ketone.

-

Umpolung Synthesis: Reversed-polarity synthesis strategies, such as the direct arylation of 2-aryl-1,3-dithianes, offer an alternative approach.

Visualizing the Synthesis Pathway

Synthesis of 3,4-Dimethoxybenzoyl Chloride

Caption: Synthesis of the acylating agent.

Overall Synthesis of 3,5-Difluoro-3',4'-dimethoxybenzophenone

Caption: The final Friedel-Crafts acylation step.

References

- CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents.

- US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents.

- US5294742A - Process for preparing 3,5-difluoroaniline - Google Patents.

-

The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl - JMU Scholarly Commons. Available at: [Link]

-

bmse010029 3,4-Dimethoxybenzyl Alcohol at BMRB. Available at: [Link]

-

A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC. Available at: [Link]

-

(PDF) An Efficient Synthesis of 3,5-Dimethoxy-2,4-Difluorobenzoic Acid - ResearchGate. Available at: [Link]

-

EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. Available at: [Link]

-

Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid - CORE. Available at: [Link]

-

3,4-Dimethoxybenzophenone | C15H14O3 | MD Topology | NMR | X-Ray. Available at: [Link]

-

Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC - NIH. Available at: [Link]

-

Palladium-Catalyzed Carbonylative Synthesis of Diaryl Ketones from Arenes and Arylboronic Acids through C(sp2)–H Thianthrenation | Organic Letters - ACS Publications. Available at: [Link]

-

Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Available at: [Link]

-

(PDF) Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols - ResearchGate. Available at: [Link]

-

(PDF) Cleaner Routes for Friedel-Crafts Acylation - ResearchGate. Available at: [Link]

-

Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization - YouTube. Available at: [Link]

- CA2103303A1 - Process for preparing 1,3-difluorobenzene - Google Patents.

-

Synthesis of aryl ketones by acylation of arenes - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of diaryl ketonesvia a phosphine-free Fukuyama reaction - RSC Publishing. Available at: [Link]

-

Experiment 14: Friedel-Crafts Acylation - YouTube. Available at: [Link]

-

Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]

-

synthesis of 274-difluoroaniline and 1,3-difluorobenzene from 1,2,4-trichlorbenzene. Available at: [Link]

- DD251258A3 - PROCESS FOR PREPARING 3,4-DIMETHOXY-BENZALDEHYDE AFTER THE SOMMELET REACTION - Google Patents.

-

Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC - NIH. Available at: [Link]

- Synthesis method of 3, 4-dimethoxybenzoic acid methyl ester - Google Patents.

-

Review on friedel-crafts acylation of benzene derivatives using various catalytic systems - International Journal of Advanced Chemistry Research. Available at: [Link]

-

An efficient synthesis of Anti-spasmodic drug Mebeverine hydrochloride - AWS. Available at: [Link]

-

3,4'-Difluoro-4-methoxybenzophenone | C14H10F2O2 | CID 3021160 - PubChem. Available at: [Link]

-

ETHYL α-ACETYL-β-(2,3-DIMETHOXYPHENYL) - Organic Syntheses Procedure. Available at: [Link]

- CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents.

-

Synthesis and bioactivity investigation of benzophenone and its derivatives. Available at: [Link]

Sources

- 1. CN112778090A - Preparation method of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 2. A Radical‐Based, Transition Metal‐Free Approach for Diaryl Ketone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. websites.umich.edu [websites.umich.edu]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. US5504264A - Process for preparing 1,3-difluorobenzene - Google Patents [patents.google.com]

- 9. What is 1,3-Difluorobenzene?_Chemicalbook [chemicalbook.com]

- 10. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]

- 11. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 12. Reversed-Polarity Synthesis of Diaryl Ketones through Palladium-Catalyzed Direct Arylation of 2-Aryl-1,3-dithianes - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3,5-Difluoro-3',4'-dimethoxybenzophenone: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 3,5-Difluoro-3',4'-dimethoxybenzophenone. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations are grounded in fundamental principles and supported by data from related benzophenone derivatives.

Introduction

3,5-Difluoro-3',4'-dimethoxybenzophenone is a polysubstituted aromatic ketone. The benzophenone core is a prevalent scaffold in medicinal chemistry and materials science. The specific substitution pattern of this molecule, featuring electron-withdrawing fluorine atoms on one ring and electron-donating methoxy groups on the other, creates a unique electronic and structural profile. Understanding its spectroscopic signature is paramount for its identification, purity assessment, and the elucidation of its role in various chemical and biological processes.

Molecular Structure

Caption: Molecular structure of 3,5-Difluoro-3',4'-dimethoxybenzophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 3,5-Difluoro-3',4'-dimethoxybenzophenone, both ¹H and ¹³C NMR will provide distinct signals corresponding to the unique nuclei in the molecule.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals in the aromatic and aliphatic regions, corresponding to the protons on the phenyl rings and the methoxy groups, respectively.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.6 | m | 2H | H-2', H-6' | These protons are on the dimethoxy-substituted ring and are expected to be in the downfield aromatic region. The multiplicity will be complex due to coupling with each other and potentially with the proton at the 5' position. |

| ~ 7.0 - 7.2 | m | 1H | H-5' | This proton is also on the dimethoxy-substituted ring and will appear in the aromatic region. |

| ~ 6.9 - 7.1 | t | 1H | H-4 | This proton is on the difluoro-substituted ring, flanked by two carbons bearing fluorine. It will likely appear as a triplet due to coupling with the two equivalent fluorine atoms. |

| ~ 3.9 | s | 6H | -OCH₃ | The two methoxy groups are chemically equivalent and will give a sharp singlet in the aliphatic region. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the substituents and the overall electronic environment.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 195 | C=O | The carbonyl carbon is significantly deshielded and appears far downfield. |

| ~ 163 (d, J ≈ 250 Hz) | C-3, C-5 | These carbons are directly attached to fluorine and will show a large coupling constant. |

| ~ 150 | C-3', C-4' | These carbons are attached to the electron-donating methoxy groups and will be downfield. |

| ~ 140 | C-1 | The quaternary carbon of the difluoro ring attached to the carbonyl. |

| ~ 130 | C-1' | The quaternary carbon of the dimethoxy ring attached to the carbonyl. |

| ~ 125 | C-2', C-6' | Aromatic carbons on the dimethoxy ring. |

| ~ 115 (t, J ≈ 25 Hz) | C-2, C-6 | These carbons are ortho to the fluorine atoms and will exhibit coupling. |

| ~ 110 | C-5' | Aromatic carbon on the dimethoxy ring. |

| ~ 110 (t, J ≈ 25 Hz) | C-4 | This carbon is situated between the two fluorine atoms and will show coupling. |

| ~ 56 | -OCH₃ | The carbons of the two equivalent methoxy groups. |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 3,5-Difluoro-3',4'-dimethoxybenzophenone in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.

-

¹H NMR Acquisition: Acquire the spectrum using standard pulse sequences. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

The IR spectrum of 3,5-Difluoro-3',4'-dimethoxybenzophenone will exhibit characteristic absorption bands for its functional groups. The carbonyl (C=O) stretch is a particularly strong and diagnostic peak for benzophenones.[1]

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretch | Characteristic of C-H bonds on the phenyl rings. |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretch | Corresponding to the C-H bonds of the methoxy groups. |

| ~ 1660 | Strong | C=O stretch | The carbonyl group of the ketone will give a strong, sharp absorption. This is a hallmark of benzophenone derivatives.[1][2] |

| ~ 1600, 1450 | Medium-Strong | Aromatic C=C stretch | These absorptions are characteristic of the carbon-carbon double bonds within the aromatic rings. |

| ~ 1300 - 1200 | Strong | C-O stretch | Strong absorptions corresponding to the aryl-ether linkages of the methoxy groups. |

| ~ 1200 - 1100 | Strong | C-F stretch | The carbon-fluorine bonds will produce strong absorption bands in the fingerprint region. |

Experimental Protocol: IR Data Acquisition

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum typically in the range of 4000 to 400 cm⁻¹. A background spectrum of the empty accessory or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrum

In an electron ionization (EI) mass spectrum, 3,5-Difluoro-3',4'-dimethoxybenzophenone is expected to show an intense molecular ion peak due to the stability of the aromatic system. The fragmentation pattern will be dominated by cleavage at the bonds adjacent to the carbonyl group.[3][4]

| Predicted m/z | Proposed Fragment | Rationale |

| 278 | [M]⁺ | Molecular ion peak. |

| 165 | [C₉H₉O₃]⁺ | Formed by cleavage of the bond between the carbonyl carbon and the difluorophenyl ring. |

| 141 | [C₇H₃F₂O]⁺ | Formed by cleavage of the bond between the carbonyl carbon and the dimethoxyphenyl ring. |

| 137 | [C₈H₉O₂]⁺ | Loss of CO from the m/z 165 fragment. |

| 113 | [C₆H₃F₂]⁺ | Loss of CO from the m/z 141 fragment. |

Key Fragmentation Pathways

Caption: Predicted mass spectral fragmentation of the title compound.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by Gas Chromatography (GC-MS).

-

Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.

-

Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 500.

-

Detection: The ions are detected, and their abundance is plotted against their mass-to-charge ratio to generate the mass spectrum.

Conclusion

This guide provides a detailed, albeit predictive, spectroscopic analysis of 3,5-Difluoro-3',4'-dimethoxybenzophenone. The presented NMR, IR, and MS data, along with the methodologies for their acquisition, offer a comprehensive framework for the characterization of this compound. These spectroscopic fingerprints are essential for confirming its identity and purity in research and development settings.

References

-

Suzuki, O., Hattori, H., Asano, M., Takahashi, T., & Brandenberger, H. (1987). Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines. Zeitschrift für Rechtsmedizin, 98(1), 1-10. [Link]

-

Gloor, G., & D'Silva, C. (2010). Fragmentation pathways of polycyclic polyisoprenylated benzophenones and degradation profile of nemorosone by multiple-stage tandem mass spectrometry. Journal of Mass Spectrometry, 45(6), 646-655. [Link]

-

Spectroscopy Letters. (1980). Infrared Spectra of Benzophenone and Its p-Halogen Derivatives. Taylor & Francis Online. [Link]

-

ResearchGate. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta and Para-Substituents on the vC=O Frequencies. Correlation Of vC=O Of Substituted Benzophenone-ketyls With The Hueckel PC=O Bond Order. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Brainly. (2023). [FREE] IR Spectrum of Benzophenone and Triphenylmethanol I have partly labeled these two IR spectrums but need. [Link]

Sources

The Influence of Fluorination on the Photophysical Landscape of Benzophenones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Introduction: Modulating Photochemistry Through Strategic Fluorination

Benzophenone, a deceptively simple aromatic ketone, has long served as a cornerstone in the field of photochemistry. Its high intersystem crossing (ISC) efficiency, approaching unity, and the resulting long-lived triplet state have made it an invaluable tool as a photosensitizer, in photoinitiators for polymerization, and as a fundamental model for understanding triplet-state reactivity.[1] However, the ever-increasing demand for fine-tuned photophysical properties in applications ranging from advanced materials to sophisticated drug delivery systems necessitates a deeper understanding of how to modulate the benzophenone core.

The introduction of fluorine atoms onto the benzophenone scaffold represents a powerful and nuanced strategy for achieving this control. Fluorine's unique electronic properties—its high electronegativity and the strong, stable C-F bond—can profoundly influence a molecule's absorption and emission characteristics, as well as its excited-state dynamics. This technical guide provides an in-depth exploration of the photophysical properties of difluorinated benzophenones, offering a comparative analysis of how the positional isomerism of fluorine substitution impacts their behavior and utility. We will delve into the underlying principles, experimental methodologies for characterization, and the practical implications for researchers in drug development and materials science.

Core Photophysics of the Benzophenone Chromophore: A Foundation

To appreciate the effects of fluorination, one must first understand the fundamental photophysical pathways of the parent benzophenone molecule. Upon absorption of UV light, benzophenone is promoted from its ground state (S₀) to an excited singlet state (S₁). This S₁ state, which is of n,π* character, is extremely short-lived.[2] The molecule rapidly undergoes intersystem crossing (ISC) to the triplet manifold. While a direct S₁(n,π) to T₁(n,π) transition is forbidden by the El-Sayed rules, an indirect pathway via a higher-lying T₂(π,π) state is highly efficient.[3] This ultrafast and efficient population of the T₁(n,π) triplet state is the hallmark of benzophenone's photochemistry.

The triplet state is significantly longer-lived than the singlet state and is the primary photoactive species. Its decay back to the ground state can occur through phosphorescence (emission of light) or non-radiative processes. The energy and lifetime of this triplet state are critical parameters that dictate its utility in various applications.

The Impact of Difluorination: A Positional Isomer Analysis

The substitution of two hydrogen atoms with fluorine on the benzophenone rings can lead to a variety of positional isomers (e.g., 2,2'-, 3,3'-, 4,4'-, 2,4'-difluorobenzophenone), each with a unique photophysical profile. While a comprehensive, side-by-side comparison of all isomers is not extensively documented in a single source, we can synthesize a comparative understanding from available data and theoretical principles.

A key study by Woydziak, Fu, and Peterson (2012) provides valuable insights into the synthesis and spectroscopic properties of various fluorinated aromatic ketones, including benzophenones.[4] Their work demonstrates that fluorination can be used to tune the absorption and emission spectra.

Table 1: Comparative Photophysical Data of Benzophenone and a Key Difluorinated Derivative

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Intersystem Crossing Quantum Yield (Φ_isc) | Triplet Lifetime (τ_T) |

| Benzophenone | Acetonitrile | ~252, ~338 | Phosphorescence: ~450 | ~1 | microseconds to milliseconds |

| 4,4'-Difluorobenzophenone | Cyclohexane | ~255, ~335 | Not widely reported | High (inferred) | Not widely reported |

Note: Comprehensive and directly comparable data for all difluorinated isomers are sparse in the literature. The data for 4,4'-difluorobenzophenone is inferred from its use as a monomer in polymer synthesis, which relies on its photochemical reactivity, and from transient absorption studies of its ketyl radical.[3][5]

The introduction of fluorine atoms generally leads to a slight shift in the absorption and emission spectra. The strong electron-withdrawing nature of fluorine can influence the energies of the n,π* and π,π* states, thereby affecting the rates of intersystem crossing and other photophysical processes. The position of the fluorine atoms is critical; for instance, substitution at the ortho positions can induce greater steric hindrance, potentially altering the conformation of the phenyl rings and, consequently, the electronic coupling and excited-state dynamics.

Experimental Characterization of Difluorinated Benzophenones

A robust understanding of the photophysical properties of difluorinated benzophenones relies on a suite of spectroscopic techniques. The following protocols outline the key experimental workflows.

Steady-State Absorption and Emission Spectroscopy

Objective: To determine the ground-state absorption and steady-state emission (fluorescence and phosphorescence) characteristics.

Protocol:

-

Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the difluorinated benzophenone isomer in a spectroscopic-grade solvent (e.g., cyclohexane, acetonitrile, or ethanol). Ensure the solvent is transparent in the wavelength range of interest.

-

UV-Vis Absorption Spectroscopy:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Record the absorption spectrum from approximately 200 to 500 nm.

-

Identify the wavelengths of maximum absorbance (λ_max) for the π→π* and n→π* transitions.

-

-

Fluorescence Spectroscopy:

-

Use a spectrofluorometer.

-

Excite the sample at the determined λ_max.

-

Record the emission spectrum. Note that benzophenones typically have very low fluorescence quantum yields.

-

-

Phosphorescence Spectroscopy:

-

Use a spectrofluorometer with a phosphorescence mode or a time-gated detector.

-

Cool the sample to 77 K in a liquid nitrogen dewar to minimize non-radiative decay of the triplet state.

-

Excite the sample and record the emission spectrum after a delay to exclude fluorescence.

-

Causality: The choice of solvent is critical as it can influence the energy levels of the n,π* and π,π* states.[6] Low-temperature measurements are essential for observing phosphorescence, as thermal deactivation pathways for the triplet state are suppressed.

}

Workflow for Steady-State Spectroscopic Analysis.

Time-Resolved Transient Absorption Spectroscopy

Objective: To directly observe and characterize the excited states (singlet and triplet) and their dynamics (lifetimes, decay pathways).

Protocol:

-

Sample Preparation: Prepare a slightly more concentrated solution (typically 10⁻³ to 10⁻⁴ M) of the difluorinated benzophenone in a suitable solvent. The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by molecular oxygen.

-

Instrumentation: Utilize a pump-probe transient absorption spectrometer. A common setup involves a femtosecond or nanosecond laser system.[7]

-

Data Acquisition:

-

Excite the sample with a "pump" pulse at a wavelength where the molecule absorbs (e.g., in the n→π* band).

-

Probe the resulting changes in absorption with a "probe" pulse (a broadband white light continuum) at various time delays after the pump pulse.

-

Record the difference in absorbance (ΔA) as a function of wavelength and time delay.

-

-

Data Analysis:

-

Construct transient absorption spectra at different time delays to identify the spectral signatures of the excited singlet and triplet states. The triplet state of benzophenone derivatives typically has a characteristic absorption in the 500-600 nm region.[2]

-

Analyze the kinetic traces at specific wavelengths to determine the lifetimes of the excited states and the rates of processes like intersystem crossing.

-

Causality: Deoxygenation is crucial because the long-lived triplet state is highly susceptible to quenching by ground-state triplet oxygen, which would shorten its observed lifetime and complicate kinetic analysis. The pump-probe technique allows for the direct observation of transient species with lifetimes from femtoseconds to milliseconds.

}

Workflow for Transient Absorption Spectroscopy.

Computational Modeling of Difluorinated Benzophenones

In conjunction with experimental studies, computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides invaluable insights into the electronic structure and photophysical properties of difluorinated benzophenones.

Methodology:

-

Ground State Geometry Optimization:

-

The molecular structure of each difluorinated benzophenone isomer is optimized in the ground state using DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

-

Excited State Calculations:

-

Using the optimized ground-state geometry, TD-DFT calculations are performed to determine the vertical excitation energies and oscillator strengths for the lowest singlet and triplet excited states. This allows for the prediction of the absorption spectrum.

-

-

Excited State Geometry Optimization:

-

The geometries of the S₁ and T₁ states are optimized to understand the structural changes upon excitation.

-

-

Calculation of Emission Energies:

-

TD-DFT calculations on the optimized excited-state geometries provide the energies for fluorescence and phosphorescence.

-

-

Intersystem Crossing:

-

The efficiency of intersystem crossing can be rationalized by examining the energy gap between the relevant singlet and triplet states (S₁ and T₂) and calculating the spin-orbit coupling between them.

-

Causality: Computational modeling allows for a systematic comparison of all isomers, even those that are difficult to synthesize. It can predict trends in absorption/emission energies and provide a theoretical framework for understanding the experimental observations, such as the influence of the fluorine substitution pattern on the relative energies of the n,π* and π,π* states.

Applications and Future Directions

The ability to fine-tune the photophysical properties of benzophenones through difluorination opens up a wide range of possibilities for advanced applications:

-

Drug Development: Difluorinated benzophenones can be incorporated into photocleavable protecting groups for targeted drug delivery. The position of the fluorine atoms can be used to adjust the absorption wavelength, allowing for selective deprotection with specific wavelengths of light.

-

Materials Science: As monomers for high-performance polymers like PEEK (polyether ether ketone), difluorobenzophenones impart desirable thermal and mechanical properties.[3][8] The photophysical characteristics are also relevant for developing photoresponsive polymers and materials for optoelectronics.

-

Photocatalysis: The triplet state energy and redox potential of difluorinated benzophenones can be tailored for specific photocatalytic applications, including organic synthesis and environmental remediation.

Future research should focus on a systematic experimental and computational study of a complete series of difluorinated benzophenone isomers to build a comprehensive database of their photophysical properties. This will enable the development of predictive models for the rational design of novel photosensitizers and photoresponsive materials with precisely controlled characteristics.

Conclusion

Difluorinated benzophenones represent a versatile class of compounds with rich and tunable photophysical properties. By strategically positioning fluorine atoms on the benzophenone core, researchers can modulate the absorption and emission characteristics, as well as the dynamics of the excited states. A combination of steady-state and time-resolved spectroscopy, supported by computational modeling, provides a powerful toolkit for characterizing these molecules. The insights gained from such studies are crucial for advancing their application in diverse fields, from the development of next-generation pharmaceuticals to the creation of innovative materials.

References

-

ResearchGate. (2025). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State | Request PDF. Retrieved from [Link]

-

Sakamoto, M., Cai, X., Hara, M., Tojo, S., Fujitsuka, M., & Majima, T. (2004). Transient Absorption Spectra and Lifetimes of Benzophenone Ketyl Radicals in the Excited State. The Journal of Physical Chemistry A, 108(35), 7123–7128. [Link]

-

Wikipedia. (2023). 4,4'-Difluorobenzophenone. Retrieved from [Link]

-

Woydziak, Z. R., Fu, L., & Peterson, B. R. (2012). Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution. The Journal of Organic Chemistry, 77(1), 473–481. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2,4'-Difluorobenzophenone: Properties, Applications, and Synthesis. Retrieved from [Link]

-

Synthesis and photophysical properties of fluorine substituted end group for benzo[1,2-b:4,5-b′] diselenophene. (n.d.). [Link]

-

Stuck, R. (n.d.). The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers. Semantic Scholar. [Link]

-

The Photochemistry of Benzophenone. (2025). ScholarWorks@BGSU. [Link]

-

Stuck, R. (n.d.). "The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corres". CORE Scholar - Wright State University. [Link]

-

Edinburgh Instruments. (n.d.). Temperature Dependent Triplet States of Benzophenone; Spectral and Lifetime Measurements Utilising Transient Absorption Spectroscopy. Retrieved from [Link]

-

Ejaz, S., Roper, C. S., & Howes, D. (2024). A comparative study of the in vitro dermal absorption of radiolabeled benzophenone through human skin. Toxicology in Vitro, 98, 105835. [Link]

-

Bas, E. E., Ulukan, P., Monari, A., Aviyente, V., & Catak, S. (2022). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. The Journal of Physical Chemistry A, 126(4), 589-602. [Link]

-

Venkatraman, R. K., Kayal, S., Barak, A., Orr-Ewing, A. J., & Umapathy, S. (2018). Intermolecular Hydrogen Bonding Controlled Intersystem Crossing Rates of Benzophenone. The Journal of Physical Chemistry Letters, 9(8), 1934-1939. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]

- 3. 4,4'-Difluorobenzophenone - Wikipedia [en.wikipedia.org]

- 4. Synthesis of fluorinated benzophenones, xanthones, acridones, and thioxanthones by iterative nucleophilic aromatic substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. edinst.com [edinst.com]

- 8. The Synthesis of 3,5-Difluorobenzophenone Derivatives and their Corresponding PEEK Copolymers | Semantic Scholar [semanticscholar.org]

The Diverse Biological Landscape of Substituted Benzophenones: A Technical Guide for Drug Discovery Professionals

Introduction: The Benzophenone Scaffold - A Privileged Structure in Medicinal Chemistry

The benzophenone core, characterized by a central carbonyl group linking two phenyl rings, represents a remarkably versatile scaffold in the realm of medicinal chemistry.[1][2] Naturally occurring and synthetically accessible, this diaryl ketone motif is found in a multitude of biologically active compounds.[1][3] The inherent structural flexibility of the benzophenone backbone allows for a wide array of substitutions on its phenyl rings, giving rise to a vast chemical space with diverse pharmacological properties. This adaptability has made substituted benzophenones a focal point of extensive research, leading to the discovery of potent agents with anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[1]

This technical guide provides an in-depth exploration of the significant biological activities of substituted benzophenones. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a synthesized understanding of the structure-activity relationships (SAR), mechanisms of action, and the experimental methodologies crucial for their evaluation. By explaining the "why" behind the "how," this guide aims to empower researchers to rationally design and screen novel benzophenone derivatives with enhanced therapeutic potential.

I. Anticancer Activity: Targeting the Machinery of Cell Proliferation

Substituted benzophenones have emerged as a promising class of anticancer agents, exhibiting potent cytotoxic and antiproliferative effects against a range of human cancer cell lines.[4][5] Their multifaceted mechanisms of action often converge on the disruption of critical cellular processes, including cell cycle progression and the induction of programmed cell death (apoptosis).[3][4]

A. Mechanism of Action: Inducing Apoptosis and Arresting the Cell Cycle

A primary mechanism by which substituted benzophenones exert their anticancer effects is through the induction of apoptosis.[6][7][8] Several derivatives have been shown to trigger the intrinsic apoptotic pathway, characterized by the loss of mitochondrial membrane potential and the activation of caspase cascades.[8] For instance, certain benzophenones can modulate the expression of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, which promotes the release of cytochrome c from the mitochondria.[9] This, in turn, activates caspase-9 and the executioner caspase-3, culminating in apoptotic cell death.[9]

Furthermore, many benzophenone derivatives effectively halt the cell cycle, preventing cancer cells from proliferating. A notable target is the microtubule network, a key component of the cellular cytoskeleton essential for cell division.[3] Some benzophenones act as tubulin polymerization inhibitors, binding to the colchicine binding site on β-tubulin and disrupting microtubule dynamics.[3] This interference with microtubule formation leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.[3]

Signaling Pathway: Benzophenone-Induced Apoptosis

Caption: Benzophenone-induced intrinsic apoptosis pathway.

B. Structure-Activity Relationship (SAR) Insights

The anticancer potency of substituted benzophenones is intricately linked to the nature and position of substituents on the phenyl rings. Key SAR observations include:

-

Hydroxyl and Methoxyl Groups: The presence and placement of hydroxyl (-OH) and methoxyl (-OCH3) groups are critical. For instance, in compounds structurally related to combretastatin A-4, a potent natural tubulin inhibitor, the presence of a proton donor in one of the phenyl rings is often required for cytotoxic activity, suggesting the importance of hydrogen bonding interactions with the target protein.[4]

-

Halogenation: The introduction of halogen atoms, such as chlorine or fluorine, can significantly enhance anticancer activity. This is likely due to their ability to modulate the electronic properties and lipophilicity of the molecule, thereby improving its binding affinity and cellular uptake.

-

Amino Groups: The addition of amino groups can also lead to potent anticancer agents. For example, 4-aminobenzophenones have been identified as potent inhibitors of p38 MAP kinase, a key enzyme in inflammatory and cancer signaling pathways.[10]

C. Data Presentation: Anticancer Activity of Selected Substituted Benzophenones

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 1 | HL-60 (Leukemia) | 0.48 | [1] |

| 1 | A-549 (Lung) | 0.82 | [1] |

| 1 | SMMC-7721 (Liver) | 0.26 | [1] |

| 1 | SW480 (Colon) | 0.99 | [1] |

| 3c | SMMC-7721 (Liver) | ~0.111 | [2] |

| 4c | Various | Excellent | [2] |

| 45 | (IL-1β release) | 0.014 | [10] |

| 45 | (TNF-α release) | 0.006 | [10] |

D. Experimental Protocol: MTT Assay for Cytotoxicity Assessment

This protocol provides a self-validating system for determining the cytotoxic effects of substituted benzophenones on cancer cell lines.

Principle: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Substituted benzophenone compounds

-

Human cancer cell lines (e.g., A549, HeLa, MCF-7)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzophenone compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Experimental Workflow: MTT Assay

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

II. Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Substituted benzophenones have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]

A. Mechanism of Action: Disrupting the Bacterial Fortress

The primary antimicrobial mechanism of many substituted benzophenones involves the disruption of the bacterial cell membrane.[13][14] These compounds can interact with the anionic components of the cell wall, such as lipoteichoic acid (LTA) in Gram-positive bacteria and lipopolysaccharide (LPS) in Gram-negative bacteria.[13][14] This interaction leads to membrane depolarization, causing the leakage of essential intracellular components like potassium ions and ultimately leading to cell death.[13][14] This membrane-targeting mechanism is advantageous as it is less prone to the development of resistance compared to antibiotics that target specific enzymes.[13]

B. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of benzophenone derivatives is highly dependent on their structural features:

-

Cationic Groups: The presence of a cationic group is often essential for antibacterial activity.[11][12] These positively charged moieties are thought to facilitate the initial interaction with the negatively charged bacterial cell membrane.

-

Lipophilicity: Appropriate lipophilicity is crucial for the compound to partition into and disrupt the lipid bilayer of the cell membrane.

-

Symmetry and Dimerization: In some cases, symmetrical or dimeric structures have been shown to enhance antibacterial activity. This may be due to an increased avidity for the bacterial membrane or the ability to form pores.[11]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazole or imidazole, can significantly modulate the antimicrobial spectrum and potency of benzophenone derivatives.[15]

C. Data Presentation: Minimum Inhibitory Concentrations (MICs) of Selected Substituted Benzophenones

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 4 | VRSA | 0.5-2 | [11][12] |

| 4 | MRSA | 0.5-2 | [11][12] |

| 4 | GISA | 0.5-2 | [11][12] |

| 5 | VRE | 4 | [11] |

| 5 | E. coli | 16 | [11] |

| 2,2′,4-Trihydroxybenzophenone | S. aureus | 62.5-250 | [16] |

| 2,2′,4-Trihydroxybenzophenone | E. coli | 62.5-250 | [16] |

D. Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of substituted benzophenones against pathogenic bacteria.